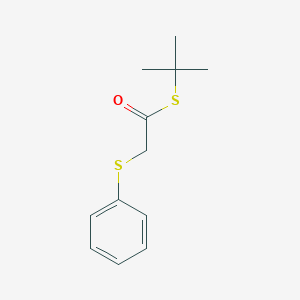

S-t-Butyl phenylthiothioacetate

Description

S-t-Butyl phenylthiothioacetate (hypothetical structure inferred from nomenclature) is a thiothioacetate derivative characterized by a tert-butyl group attached via a sulfur atom to a phenylthioacetate moiety. These compounds typically exhibit applications in chemical synthesis, agrochemicals, or specialized industrial processes due to their reactivity and stability .

Properties

CAS No. |

63006-70-2 |

|---|---|

Molecular Formula |

C12H16OS2 |

Molecular Weight |

240.4 g/mol |

IUPAC Name |

S-tert-butyl 2-phenylsulfanylethanethioate |

InChI |

InChI=1S/C12H16OS2/c1-12(2,3)15-11(13)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

CNYYYVSZGIILFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC(=O)CSC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-t-Butyl phenylthiothioacetate typically involves the reaction of phenylthiol with tert-butyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetate, resulting in the formation of the thioester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

S-t-Butyl phenylthiothioacetate undergoes various chemical reactions, including:

Oxidation: The thioester can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thioester can yield thiols or alcohols, depending on the reducing agent used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, alcohols.

Substitution: Various substituted thioesters.

Scientific Research Applications

S-t-Butyl phenylthiothioacetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other thioesters and sulfur-containing compounds.

Biology: Studied for its potential role in biological systems, particularly in the context of enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-t-Butyl phenylthiothioacetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the thioester bond, which is susceptible to nucleophilic attack. The molecular pathways involved include the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares key properties of S-t-Butyl phenylthiothioacetate (inferred) with two analogous tert-butyl-containing organophosphorus compounds from the provided evidence.

Table 1: Structural and Functional Comparison

Functional Group Reactivity

- This compound : The thiothioacetate group (-SC(=O)S-) confers dual thioester reactivity, enabling participation in nucleophilic acyl substitutions. The tert-butyl group enhances steric hindrance, reducing hydrolysis rates compared to methyl/ethyl analogs .

- The dipropylaminoethyl chain enhances lipid solubility, increasing bioavailability .

- tert-Butyl Ethylphosphonofluoridoate: The phosphonofluoridate group (P=O-F) is highly electrophilic, enabling rapid fluoride displacement. This reactivity is exploited in fluorination reactions but also correlates with acute toxicity .

Stability and Degradation Pathways

- S-t-Butyl Derivatives: The tert-butyl group in all three compounds stabilizes the molecule against thermal and oxidative degradation. However, hydrolytic stability varies: Phosphonofluoridates (e.g., ) degrade rapidly in aqueous alkaline conditions due to P-F bond lability. Phosphonothioates (e.g., ) show moderate hydrolysis resistance, while thiothioacetates may hydrolyze under acidic conditions to release phenylthiols.

Toxicity and Regulatory Status

- Phosphonothioates (): Classified under Schedule 1A03, indicating restricted use due to structural similarity to organophosphate nerve agents.

- Thiothioacetates: Limited toxicity data, but analogous thioesters are generally less hazardous unless metabolized to reactive intermediates.

Notes on Discrepancies and Limitations

Further experimental characterization (e.g., NMR, mass spectrometry) is required to confirm the hypothetical compound’s properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.